Superior Cross-Coupling vs Boronic Acids
4-Fluoropyridine-2-sulfinic acid, as a member of the pyridine sulfinate class, offers a cross-coupling process of unrivalled scope and utility compared to the industry-standard boronic acid/boronate reagents. The Suzuki-Miyaura reaction with pyridine-2-boronates is known to be highly unreliable, often failing completely, particularly for 2-substituted pyridines [1]. In contrast, the desulfinative coupling of the corresponding sulfinates is consistently high-yielding, with optimized reactions achieving near-quantitative yields. For example, a model reaction using pyridine-3-sulfinate and 4-bromotoluene delivered a 99% yield, demonstrating the inherent efficiency of the sulfinate platform [2].
| Evidence Dimension | Reaction Yield in Cross-Coupling |
|---|---|
| Target Compound Data | High-yielding cross-coupling process; yields up to 99% for representative sulfinate [2] |
| Comparator Or Baseline | Pyridine-2-boronic acids/boronates: Reaction often fails or is unreliable, with poor stability and low efficiency [1] |
| Quantified Difference | Sulfinates enable a reliable, high-yielding reaction where boronates often fail or give low yields. |
| Conditions | Pd-catalyzed desulfinative cross-coupling with aryl halides (150 °C, K2CO3, dioxane) [2] |
Why This Matters
This eliminates a major point of synthetic failure in pharmaceutical and agrochemical R&D, ensuring project timelines and resource allocation are not wasted on unreliable reactions.
- [1] Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4437–4442. View Source
- [2] Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4437–4442. View Source
